molecular formula C5H13O4P B13741690 Isopentyl dihydrogen phosphate CAS No. 2466-67-3

Isopentyl dihydrogen phosphate

Cat. No.: B13741690
CAS No.: 2466-67-3
M. Wt: 168.13 g/mol
InChI Key: WCWLEIAMBPYRFJ-UHFFFAOYSA-N
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Description

Isopentyl dihydrogen phosphate is an organic phosphate compound that plays a significant role in various biochemical and industrial processes. It is a derivative of isopentyl alcohol and phosphoric acid, characterized by its phosphate group attached to an isopentyl chain. This compound is essential in the synthesis of isoprenoids, which are crucial for numerous biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopentyl dihydrogen phosphate can be synthesized through the esterification of isopentyl alcohol with phosphoric acid. The reaction typically involves heating isopentyl alcohol with phosphoric acid under reflux conditions to facilitate the formation of the phosphate ester. The reaction can be represented as follows:

C5H12O+H3PO4C5H11OPO3H2+H2O\text{C}_5\text{H}_{12}\text{O} + \text{H}_3\text{PO}_4 \rightarrow \text{C}_5\text{H}_{11}\text{OPO}_3\text{H}_2 + \text{H}_2\text{O} C5​H12​O+H3​PO4​→C5​H11​OPO3​H2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where isopentyl alcohol and phosphoric acid are fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Isopentyl dihydrogen phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of isopentyl alcohol and phosphoric acid.

    Esterification: It can react with alcohols to form different esters.

    Oxidation and Reduction: The phosphate group can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in acidic or basic aqueous solutions.

    Esterification: Requires alcohols and an acid catalyst, often conducted under reflux conditions.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction.

Major Products

    Hydrolysis: Produces isopentyl alcohol and phosphoric acid.

    Esterification: Forms various esters depending on the reacting alcohol.

    Oxidation and Reduction: Can lead to different phosphorylated compounds.

Scientific Research Applications

Isopentyl dihydrogen phosphate is utilized in several scientific research areas:

    Chemistry: Used as a reagent in the synthesis of isoprenoids and other organic compounds.

    Biology: Plays a role in the study of metabolic pathways involving isoprenoids.

    Medicine: Investigated for its potential in drug development and as a biochemical marker.

    Industry: Employed in the production of fragrances, flavors, and biofuels.

Mechanism of Action

The mechanism of action of isopentyl dihydrogen phosphate involves its role as a precursor in the biosynthesis of isoprenoids. It participates in phosphorylation reactions catalyzed by enzymes such as isopentenyl phosphate kinase. This enzyme catalyzes the transfer of a phosphate group from ATP to isopentyl phosphate, forming isopentyl diphosphate, a key intermediate in isoprenoid biosynthesis .

Comparison with Similar Compounds

Isopentyl dihydrogen phosphate can be compared with other similar compounds such as:

    Isopentenyl pyrophosphate: Another isoprenoid precursor with a similar structure but with two phosphate groups.

    Dimethylallyl pyrophosphate: An isomer of isopentenyl pyrophosphate involved in the same biosynthetic pathways.

    Neopentyl dihydrogen phosphate: Similar in structure but with a different alkyl chain.

These compounds share similar roles in biochemical pathways but differ in their specific functions and reactivity.

Properties

IUPAC Name

3-methylbutyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O4P/c1-5(2)3-4-9-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWLEIAMBPYRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O4P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062439
Record name Isopentyl dihydrogen phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2466-67-3
Record name 1-Butanol, 3-methyl-, 1-(dihydrogen phosphate)
Source CAS Common Chemistry
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Record name 1-Butanol, 3-methyl-, 1-(dihydrogen phosphate)
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Record name 1-Butanol, 3-methyl-, 1-(dihydrogen phosphate)
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Record name Isopentyl dihydrogen phosphate
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Record name Isopentyl dihydrogen phosphate
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